3,8-Dioxa-1-azaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the linear formula C7H11NO3 . It is related to 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .
Molecular Structure Analysis
The molecular weight of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is 157.17 . The structure of related compounds can be found in various sources .Physical And Chemical Properties Analysis
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a powder . Its density is 1.117 g/cm3 . The boiling point is 108 - 110 °C (35 hPa) .Aplicaciones Científicas De Investigación
RIPK1 Inhibition
- Application : 3,8-Dioxa-1-azaspiro[4.5]decan-2-one derivatives have been identified as effective RIPK1 inhibitors. Compound 41, in particular, exhibits significant inhibition activity against RIPK1 (IC50 = 92 nM). Additionally, it shows anti-necroptotic effects in U937 cell models .
Safety and Hazards
Mecanismo De Acción
Target of Action
Structurally similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a significant driver of various inflammatory diseases .
Mode of Action
While the exact mode of action for 3,8-Dioxa-1-azaspiro[4For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives inhibit RIPK1, blocking the activation of the necroptosis pathway . This inhibition is achieved through the compound’s interaction with RIPK1, which results in significant anti-necroptotic effects .
Biochemical Pathways
Based on the action of related compounds, it can be inferred that this compound may influence the necroptosis pathway by inhibiting ripk1 .
Result of Action
Related compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have shown significant anti-necroptotic effects in U937 cell necroptosis models .
Propiedades
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYEMQRQGPOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxa-1-azaspiro[4.5]decan-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.